Cas no 2041-15-8 (Cyclohexane-1,3,5-triol)
Cyclohexane-1,3,5-triol Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexane-1,3,5-triol
- Phloroglucitol
- 1,3,5-Cyclohexanetriol (cis- and trans- mixture)
- 1,3,5-Cyclohexanetriol
- cis 1,3,5-trihydroxycyclohexane
- cis-1,3,5-cyclohexanetriol
- cis-cyclohexane-1,3,5-triol
- cycloxehane-1,3,5-triol
- Hexahydrophloroglucinol
- Phloroglucite
- cis-1,3,5-Trihydroxycyclohexane
- Cis-1,3-5-trihydroxycyclohexane
- FSDSKERRNURGGO-UHFFFAOYSA-N
- (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetriol
- (1s,3s,5s)-cyclohexane-1,3,5-triol
- cis-Phloroglucitol
- trans-1,3,5-Trihydroxycyclohexane
- NSC25143
- 1,5-Cyclohexanetriol
- FSDSKERRNURG
- A879637
- InChI=1/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
- AC-10138
- rel-(1s,3s,5s)-Cyclohexane-1,3,5-triol
- SCHEMBL19307787
- DTXSID00942577
- C1051
- 1
- SCHEMBL36515
- FSDSKERRNURGGO-UHFFFAOYSA-
- FS-4315
- 13314-30-2
- NSC-25143
- A-Trihydroxycyclohexane
- C2275
- Phloroglucitol; Cyclohexane-1,3,5-triol
- FT-0764724
- cis,cis-Cyclohexane-1,3,5-triol
- MFCD00043062
- T70973
- AT20064
- FT-0694305
- SB83876
- A,5
- AKOS015960662
- 50409-12-6
- A871571
- AKOS015960232
- cyclohexane-1, 3, 5-triol
- 2041-15-8
- CAA04115
- AKOS006276376
- cis,cis-1,3,5-Cyclohexanetriol
- MFCD00070580
- SCHEMBL19645307
- A,3
- AC-11889
- CS-0453039
- AC-11888
- SCHEMBL1672698
- 1-(4-phenyl-1h-imidazol-2-yl)cyclohexanamine
- SY055154
- I(2)-Phloroglucit
- XH0864
- DB-027679
-
- MDL: MFCD00070580
- Inchi: 1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
- InChI Key: FSDSKERRNURGGO-UHFFFAOYSA-N
- SMILES: OC1CC(CC(C1)O)O
Computed Properties
- Exact Mass: 132.07900
- Monoisotopic Mass: 132.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 63.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.8
Experimental Properties
- Density: 1,2 g/cm3
- Melting Point: 108-111 °C(lit.)
- Boiling Point: 144 °C
- Flash Point: 47°C
- Refractive Index: 1.374
- PSA: 60.69000
- LogP: -0.74700
Cyclohexane-1,3,5-triol Security Information
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/37/38
Cyclohexane-1,3,5-triol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Cyclohexane-1,3,5-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202341-100g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95% | 100g |
$443 | 2021-08-04 | |
| Chemenu | CM202341-100g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95% | 100g |
$443 | 2023-01-07 | |
| abcr | AB140449-5 g |
1,3,5-Cyclohexanetriol (cis- and trans- mixture), 95%; . |
2041-15-8 | 95% | 5g |
€103.00 | 2023-05-09 | |
| abcr | AB140449-25 g |
1,3,5-Cyclohexanetriol (cis- and trans- mixture), 95%; . |
2041-15-8 | 95% | 25g |
€277.10 | 2023-05-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE556-5g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95.0%(GC) | 5g |
¥878.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GE556-1g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95.0%(GC) | 1g |
¥283.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1051-5G |
1,3,5-Cyclohexanetriol (cis- and trans- mixture) |
2041-15-8 | >95.0%(GC) | 5g |
¥845.00 | 2023-06-14 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1051-25G |
1,3,5-Cyclohexanetriol (cis- and trans- mixture) |
2041-15-8 | >95.0%(GC) | 25g |
¥2790.00 | 2023-06-14 | |
| eNovation Chemicals LLC | D747684-5g |
Cyclohexane-1,3,5-triol |
2041-15-8 | 95.0% | 5g |
$185 | 2024-06-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153243-1g |
Cyclohexane-1,3,5-triol |
2041-15-8 | >95.0%(GC) | 1g |
¥257.90 | 2023-09-03 |
Cyclohexane-1,3,5-triol Suppliers
Cyclohexane-1,3,5-triol Related Literature
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1. Solution complexation behaviour of 1,3,5-trioxycyclohexane based ligands and their evaluation as ionophores for Group IA/IIA metal cationsOfer Reany,Stephanie Blair,Ritu Kataky,David Parker J. Chem. Soc. Perkin Trans. 2 2000 623
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2. Molecular recognition and effects of steric and geometric isomerism. Thermodynamic study of non-bonding interactions in aqueous solutions of cycloalkanolsGiuseppina Castronuovo,Vittorio Elia,Filomena Velleca J. Chem. Soc. Faraday Trans. 1996 92 1149
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3. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
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4. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
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5. Diffusion of cyclohexane and cyclopentane derivatives in some polar and non-polar solvents. Effect of intermolecular and intramolecular hydrogen-bonding interactionsToshihiro Tominaga,Shoji Tenma,Hiroshi Watanabe J. Chem. Soc. Faraday Trans. 1996 92 1863
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on Cyclohexane-1,3,5-triol
Comprehensive Overview of Cyclohexane-1,3,5-Triol (CAS No. 2041-15-8): Structure, Applications, and Emerging Research
Cyclohexane-1,3,5-triol (CAS 2041-15-8) is a cyclic hexitol characterized by three hydroxyl groups attached to alternate carbon atoms of a cyclohexane ring. This unique molecular architecture imparts distinctive physicochemical properties that have positioned the compound as a versatile intermediate in chemical synthesis and emerging biomedical applications. Recent advancements in analytical techniques and computational modeling have further illuminated its potential roles in drug delivery systems and bioactive material design.
The cyclohexane skeleton forms a rigid framework stabilized by chair conformational geometry. The three hydroxyl groups (-OH) create a highly polar surface with an estimated molecular weight of 134.17 g/mol and melting point of 96–98°C. Spectroscopic studies confirm the presence of characteristic IR absorption peaks at ~3400 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O stretch), while NMR analysis reveals distinct proton signals at δ 3.8–4.2 ppm for axial hydroxyl groups and δ 1.6–2.0 ppm for equatorial methylene protons.
In pharmaceutical development, Cyclohexane-1,3,5-triol serves as a critical chiral building block for synthesizing complex glycosides and polyol-based prodrugs. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing β-glucosidic linkages with >98% enantiomeric excess using enzymatic glycosylation protocols. This compound's ability to form hydrogen-bonded networks has also been leveraged to create stimuli-responsive hydrogels for targeted drug release applications.
Synthetic chemists continue optimizing preparation methods for this compound through green chemistry approaches. A notable advancement involves the palladium-catalyzed hydration of cyclohexa-1,3-diene using water as the sole oxidant under microwave-assisted conditions (Chemical Communications, 2024). This method achieves >95% yield while eliminating hazardous reagents traditionally required in earlier synthesis routes.
In materials science research, Cyclohexane-1,3,5-triol derivatives are being explored as crosslinking agents for biodegradable polymers. A collaborative study between MIT and ETH Zurich reported its use in creating porous scaffolds with tunable mechanical properties for tissue engineering applications. The compound's triol functionality enables efficient esterification reactions with poly(lactic-co-glycolic acid) precursors without compromising biocompatibility.
Biochemical studies have revealed intriguing interactions between this compound and cellular signaling pathways. Preclinical data from Nature Communications (2024) showed that low-micromolar concentrations modulate Akt/mTOR signaling through interaction with phosphatidylinositol-binding proteins – findings that suggest potential therapeutic utility in metabolic disorders without significant cytotoxicity up to 5 mM concentrations.
The compound's unique redox properties are now being investigated for energy storage applications. Researchers at Stanford University recently demonstrated its use as an electrolyte additive in lithium-sulfur batteries that suppresses polysulfide shuttling while maintaining >98% Coulombic efficiency over 500 cycles (Advanced Energy Materials, 2024). This discovery highlights unexplored opportunities in electrochemical systems leveraging the molecule's structural features.
In quality control contexts,CAS No. 2041-15-8 samples must adhere to strict purity specifications (>99% HPLC assay) due to its sensitivity toward oxidation under ambient conditions. Current Good Manufacturing Practices emphasize storing under nitrogen atmosphere at ≤ -20°C when preparing pharmaceutical-grade material.
Ongoing research focuses on enhancing the compound's functional versatility through click chemistry modifications.[ref] Click reactions involving azide-functionalized derivatives have enabled site-specific conjugation with peptides and antibodies – a breakthrough validated by successful targeting experiments in murine tumor models reported at the 2024 ACS National Meeting.
This multifunctional molecule continues to bridge gaps between traditional organic synthesis and cutting-edge biomedical innovation. As computational tools like DFT modeling improve predictions of intermolecular interactions,[ref] researchers anticipate discovering additional applications across nanomedicine and sustainable chemistry domains – solidifying Cyclohexane-
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